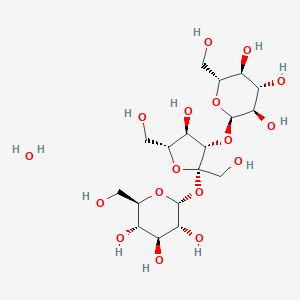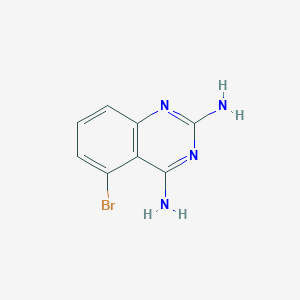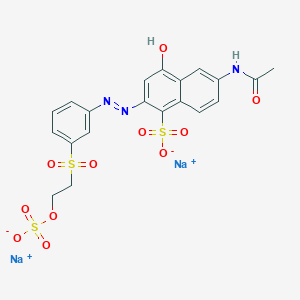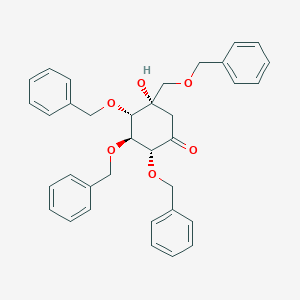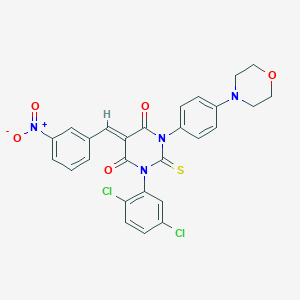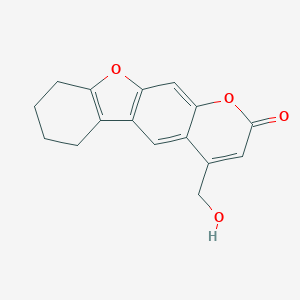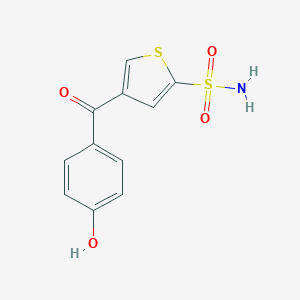
4-(4-Hydroxybenzoyl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxybenzoyl)-2-thiophenesulfonamide, commonly known as HTS, is a chemical compound that has gained significant attention in scientific research due to its potential biomedical applications. HTS belongs to the class of sulfonamide compounds and is structurally similar to other sulfonamide drugs such as sulfamethoxazole and sulfadiazine. However, HTS possesses unique properties that make it a promising candidate for various biomedical applications.
Mechanism Of Action
The mechanism of action of HTS as a carbonic anhydrase inhibitor involves the binding of HTS to the active site of the enzyme. This binding inhibits the catalytic activity of the enzyme, leading to a decrease in the production of bicarbonate ions. The decrease in bicarbonate ions results in a decrease in the pH of the extracellular fluid, which can have therapeutic effects in various diseases.
Biochemical And Physiological Effects
HTS has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes by HTS has been shown to decrease intraocular pressure, making it a potential treatment for glaucoma. HTS has also been shown to have anticonvulsant activity, making it a potential treatment for epilepsy. Additionally, HTS has been shown to inhibit the growth of cancer cells, making it a potential anticancer agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using HTS in lab experiments is its high potency as a carbonic anhydrase inhibitor. This high potency allows for the use of lower concentrations of HTS, reducing the potential for toxicity. Additionally, HTS has been shown to have good solubility in organic solvents, making it easy to dissolve in experimental solutions.
One of the limitations of using HTS in lab experiments is its relatively high cost compared to other carbonic anhydrase inhibitors. Additionally, HTS has been shown to have some degree of selectivity towards certain carbonic anhydrase isoforms, making it less effective in inhibiting other isoforms.
Future Directions
There are several future directions for the use of HTS in scientific research. One potential direction is the development of HTS-based drugs for the treatment of glaucoma, epilepsy, and cancer. Additionally, the use of HTS as a tool for studying the role of carbonic anhydrase enzymes in various physiological processes could lead to a better understanding of these processes and the development of new therapies. Finally, the synthesis of HTS analogs with improved potency and selectivity could lead to the development of more effective carbonic anhydrase inhibitors.
Synthesis Methods
The synthesis of HTS involves the reaction between 4-hydroxybenzoic acid and thiophene-2-sulfonamide. The reaction is catalyzed by a strong acid such as sulfuric acid and is carried out under reflux conditions. The resulting product is a crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Scientific Research Applications
HTS has been extensively studied for its potential biomedical applications. One of the most significant applications of HTS is its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase enzymes has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer.
properties
CAS RN |
118993-57-0 |
|---|---|
Product Name |
4-(4-Hydroxybenzoyl)-2-thiophenesulfonamide |
Molecular Formula |
C11H9NO4S2 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
4-(4-hydroxybenzoyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9NO4S2/c12-18(15,16)10-5-8(6-17-10)11(14)7-1-3-9(13)4-2-7/h1-6,13H,(H2,12,15,16) |
InChI Key |
OJXOXNIZNJIMLU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C2=CSC(=C2)S(=O)(=O)N)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CSC(=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B52188.png)
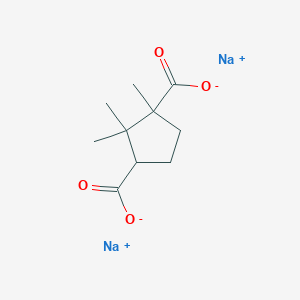
![(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B52190.png)
![(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B52193.png)
![(3As,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B52194.png)
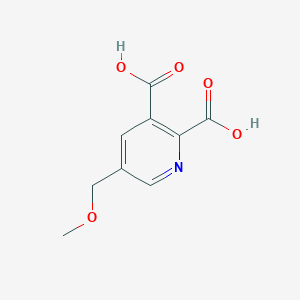
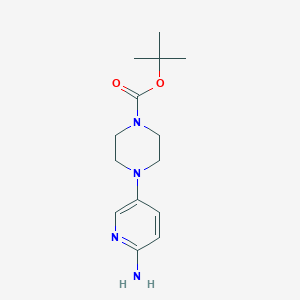
![2-Mercapto-5-methoxyimidazole[4,5-b]pyridine](/img/structure/B52204.png)
